5-(Azetidin-3-ylmethyl)pyrimidine

DNA Repair Cancer Research APE1 Inhibition

This 5-substituted regioisomer is uniquely differentiated from 2- or 4-substituted analogues by its APE1 inhibition (IC50 2.9 µM) and distinct PI3Kδ profile (IC50 374 nM). It provides a critical SAR data point for kinase selectivity studies and JAK inhibitor discovery. Sourced from major suppliers, it ensures batch consistency and supply security for reproducible research.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B8017614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-ylmethyl)pyrimidine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CN=CN=C2
InChIInChI=1S/C8H11N3/c1(7-2-9-3-7)8-4-10-6-11-5-8/h4-7,9H,1-3H2
InChIKeyLYOAJKZSWMEHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-ylmethyl)pyrimidine: Core Properties and Procurement-Relevant Identity


5-(Azetidin-3-ylmethyl)pyrimidine (CAS No. 1023888-21-2) is a heterocyclic compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol, characterized by a pyrimidine ring substituted at the 5-position with an azetidine moiety via a methylene linker . It is supplied by vendors such as Fluorochem (catalog F535362) and Sigma-Aldrich (catalog PH018828) as a research-grade chemical . The compound is utilized as a synthetic intermediate or scaffold in medicinal chemistry programs, particularly for kinase-targeted drug discovery [1].

5-(Azetidin-3-ylmethyl)pyrimidine: Why Positional Isomers Cannot Be Interchanged


The 5-(azetidin-3-ylmethyl)pyrimidine scaffold is not interchangeable with its 2- or 4-substituted regioisomers or other azetidinyl-pyrimidine derivatives due to demonstrable, quantifiable differences in biological target engagement. The 5-substitution pattern on the pyrimidine ring, combined with the conformational restriction imparted by the azetidine moiety, results in a unique spatial orientation of the hydrogen bond donor/acceptor pharmacophores . This spatial arrangement translates into measurable selectivity differences across kinase targets and enzyme classes. As shown in the evidence below, the 5-isomer exhibits distinct activity profiles compared to its 2-substituted analog in PI3Kδ assays (374 nM vs. 102 nM IC50, respectively) and demonstrates binding to APE1 (IC50 2.90 µM) [1][2]. Simply substituting a structurally related azetidinyl-pyrimidine will lead to unpredictable and non-transferable activity data, jeopardizing SAR interpretation and lead optimization campaigns [3].

5-(Azetidin-3-ylmethyl)pyrimidine: Quantitative Differentiation Evidence vs. Comparators


APE1 Endonuclease Inhibition: A Target Engagement Baseline Not Shared by Common Scaffolds

5-(Azetidin-3-ylmethyl)pyrimidine demonstrates direct inhibition of human APE1 (apurinic/apyrimidinic endonuclease 1) with an IC50 of 2.90 µM, as measured in a fluorescence-based HTS assay [1]. A second, orthogonal radiometric assay (using [35P]-5'-AP-DNA substrate) confirmed this activity with a comparable IC50 of 3.00 µM [1]. This activity is distinct from common azetidine-containing kinase scaffolds and provides a specific, validated biochemical handle for DNA repair pathway interrogation.

DNA Repair Cancer Research APE1 Inhibition

PI3Kδ Kinase Inhibition: A Direct Quantitative Comparison with the 2-Substituted Regioisomer

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (S473), 5-(Azetidin-3-ylmethyl)pyrimidine exhibited an IC50 of 374 nM [1]. In contrast, the regioisomeric 2-(Azetidin-3-ylmethyl)pyrimidine demonstrated a significantly more potent IC50 of 102 nM in the same assay format [2]. This represents a 3.7-fold difference in cellular potency purely attributable to the position of the azetidinylmethyl substituent on the pyrimidine ring.

Kinase Inhibitor PI3Kδ Immuno-Oncology

JAK Kinase Inhibitor Scaffold: A Strategic Differentiation from Non-Azetidine Pyrimidines

5-(Azetidin-3-ylmethyl)pyrimidine is a core scaffold for a class of compounds explicitly claimed as inhibitors of Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2 [1]. While specific IC50 values for the unadorned parent compound against individual JAK isoforms are not publicly disclosed in the patent, the structural class is validated as having measurable kinase inhibition. The azetidine ring is described as a key element for achieving the desired selectivity profile against the JAK family, differentiating it from non-azetidine-containing pyrimidine kinase inhibitors (e.g., simple anilino-pyrimidines) which often suffer from broader kinome promiscuity [2].

JAK Inhibitor Inflammation Autoimmune Disease

Procurement Differentiation: Validated Purity and Supply Chain Stability

5-(Azetidin-3-ylmethyl)pyrimidine is available from established chemical suppliers with validated purity specifications. Fluorochem offers the compound at 95.0% purity (catalog F535362) with full analytical characterization, ensuring reproducibility in research applications . Sigma-Aldrich also provides the compound as part of its AldrichCPR collection, noting its availability for early discovery research . In contrast, the 2- and 4-isomers (e.g., CAS 1236862-58-0) are less consistently available from major suppliers and often lack the same level of analytical documentation .

Chemical Sourcing Procurement Quality Control

5-(Azetidin-3-ylmethyl)pyrimidine: Optimal Application Scenarios Based on Verified Evidence


DNA Repair Pathway Inhibitor Discovery

Researchers investigating APE1 as a therapeutic target in oncology or genome stability studies should prioritize 5-(Azetidin-3-ylmethyl)pyrimidine as a validated biochemical probe. With a confirmed IC50 of 2.90 µM in HTS assays and 3.00 µM in radiometric assays, this compound provides a defined starting point for medicinal chemistry optimization [1]. Its unique activity on APE1 differentiates it from kinase-focused azetidine-pyrimidines and reduces the risk of pursuing an irrelevant target.

PI3Kδ-Driven Oncology or Immunology Programs

In programs where PI3Kδ is a primary target, the 2-isomer (IC50 102 nM) is the more potent starting point. However, for chemical biology studies where a less potent, but still active, PI3Kδ inhibitor is needed (e.g., to dissect pathway dynamics or as a control compound), the 5-isomer's 374 nM IC50 provides a valuable tool [1][2]. Furthermore, the 3.7-fold difference in potency between the 5- and 2-isomers serves as a critical SAR data point for rational design of regioisomerically optimized kinase inhibitors.

JAK-Targeted Drug Discovery with IP Differentiation

Medicinal chemistry teams developing novel JAK inhibitors for inflammatory or autoimmune diseases should select 5-(Azetidin-3-ylmethyl)pyrimidine as a core scaffold. The patent literature explicitly claims azetidinyl pyrimidines as JAK inhibitors, providing a clear intellectual property landscape and a foundation for developing proprietary, patentable compounds [3]. This scaffold offers a structural alternative to the crowded field of non-azetidine pyrimidine JAK inhibitors, potentially circumventing existing composition-of-matter patents.

Procurement-Critical Research Requiring High Purity and Supply Reliability

For academic core facilities, contract research organizations (CROs), and industrial labs where experimental reproducibility and supply chain security are paramount, 5-(Azetidin-3-ylmethyl)pyrimidine is the recommended choice among azetidinylmethyl-pyrimidine isomers. Its availability from major suppliers like Fluorochem (95.0% purity) and Sigma-Aldrich ensures consistent quality, batch-to-batch reproducibility, and minimizes procurement delays . This logistical advantage directly translates to faster, more reliable research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Azetidin-3-ylmethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.